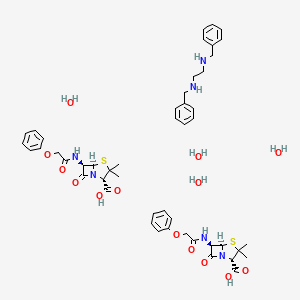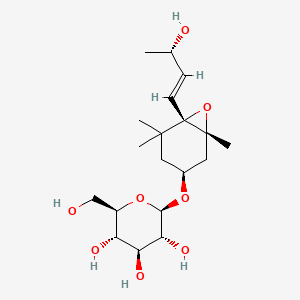
Sanggenon D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sanggenon D is a naturally occurring compound found in the root bark of the mulberry tree (Morus alba L.). It belongs to the class of Diels-Alder-type adducts and is known for its antioxidant properties. This compound has been studied for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and cytoprotective activities .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sanggenon D is not well-documented, likely due to its natural abundance in the root bark of the mulberry tree. Extraction and purification from natural sources remain the primary methods for obtaining this compound.
化学反応の分析
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Chemistry: Sanggenon D is used as a model compound in studies of Diels-Alder reactions and antioxidant mechanisms.
Biology: It has shown cytoprotective effects against oxidative stress in mesenchymal stem cells.
Medicine: This compound exhibits anti-tumor activity against various cancer cell lines, including human liver cancer cells (HEPG2) and mouse melanoma cells (B16F0 and B16F10). It also has anti-inflammatory properties.
Industry: Its antioxidant properties make it a potential candidate for use in food preservation and cosmetic formulations.
作用機序
The mechanism of action of Sanggenon D involves multiple pathways:
類似化合物との比較
Sanggenon D is structurally similar to other Diels-Alder-type adducts, such as Sanggenon C. Both compounds exhibit antioxidant and cytoprotective activities, but they differ in their specific bioactivities:
Sanggenon C: More active in multi-pathway-based radical-scavenging, Fe2±binding, and cytoprotection aspects.
This compound: Possesses higher electron transfer-based antioxidant activity.
Other similar compounds include kuwanon C, which also exhibits anti-tumor activity by inducing apoptosis in cancer cells .
特性
分子式 |
C40H36O12 |
|---|---|
分子量 |
708.7 g/mol |
IUPAC名 |
2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m0/s1 |
InChIキー |
SUOXGDJCEWTZIZ-HCEROAJISA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
異性体SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
同義語 |
sanggenon D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1244132.png)

![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)




![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)



